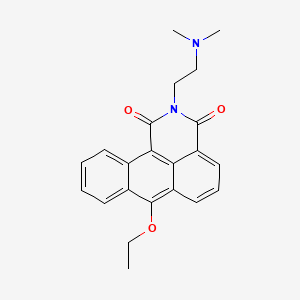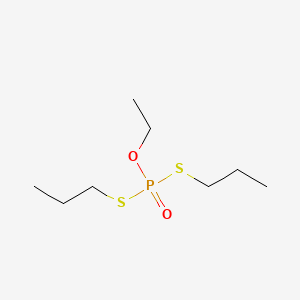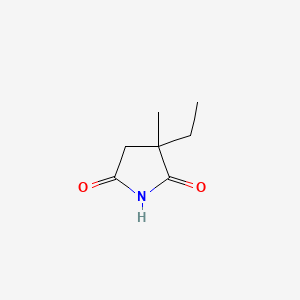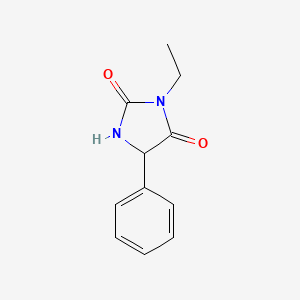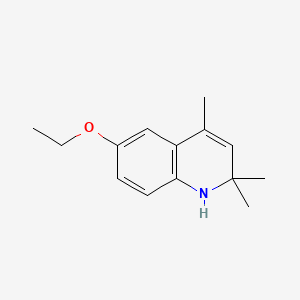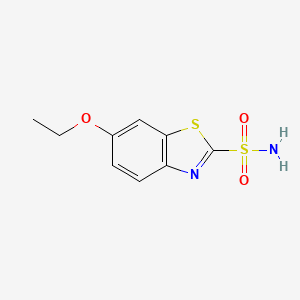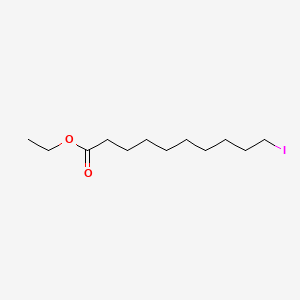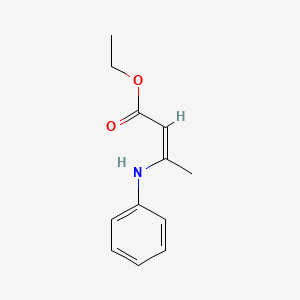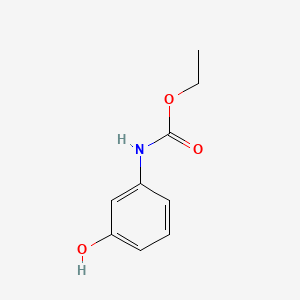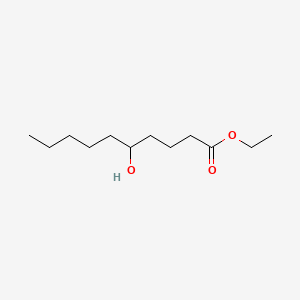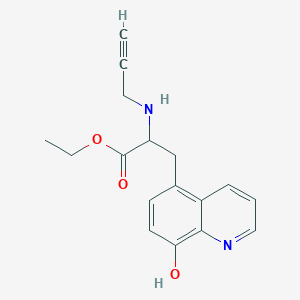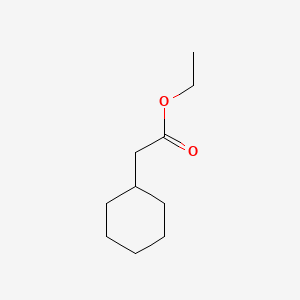
乙基左旋多巴盐酸盐
描述
Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes an ethyl ester group, an amino group, and a dihydroxyphenyl group. It is often studied for its potential biological activities and its role in various chemical reactions.
科学研究应用
Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmitter pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
Target of Action
Etilevodopa primarily targets the dopamine receptors in the brain . Dopamine (DA) is a natural neurotransmitter and neurohormone that exerts its action by binding to five DA receptors in the brain, D1–5 .
Mode of Action
Etilevodopa is a prodrug of Levodopa, which means it is metabolized into Levodopa in the body . It is rapidly hydrolyzed to Levodopa and ethanol by nonspecific esterases in the gastrointestinal tract . Once converted into Levodopa, it can cross the blood-brain barrier and be converted into dopamine, which can then bind to dopamine receptors .
Biochemical Pathways
The production of dopamine represents the first steps in catecholamine synthesis and starts with phenylalanine which is hydroxylated to tyrosine, then again to levodopa (LD) and finally, through decarboxylation, to dopamine (DA) . This cascade is accomplished and catalyzed with the aid of three enzymes .
Pharmacokinetics
Etilevodopa has been found to have increased solubility and bioavailability with a shorter time to maximum concentration (Cmax) compared to Levodopa . It passes unchanged through the stomach to the duodenum, where it is rapidly hydrolyzed by local esterases and rapidly absorbed as Levodopa .
Result of Action
The primary result of Etilevodopa’s action is the increase in dopamine levels in the brain, which can help alleviate symptoms in conditions like Parkinson’s disease, where dopamine levels are typically low .
Action Environment
The efficacy and stability of Etilevodopa can be influenced by various environmental factors. For instance, the presence of certain other medications can decrease the therapeutic efficacy of Etilevodopa . Therefore, it’s crucial to consider these factors when administering Etilevodopa.
生化分析
Biochemical Properties
Etilevodopa HCl plays a significant role in biochemical reactions as a dopamine replacement drug . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the conversion of Etilevodopa HCl to dopamine, a crucial neurotransmitter .
Cellular Effects
Etilevodopa HCl influences cell function by increasing the levels of dopamine in the brain . This can impact cell signaling pathways, gene expression, and cellular metabolism. The increase in dopamine can improve motor function and reduce symptoms of Parkinson’s disease .
Molecular Mechanism
The mechanism of action of Etilevodopa HCl involves its conversion to dopamine . This process occurs through enzymatic reactions in the brain. The newly formed dopamine can then bind to dopamine receptors, leading to the activation or inhibition of downstream signaling pathways .
Temporal Effects in Laboratory Settings
Over time, the effects of Etilevodopa HCl can change. While it initially provides therapeutic benefits, long-term use can lead to a deterioration of motor function
Dosage Effects in Animal Models
The effects of Etilevodopa HCl can vary with different dosages in animal models. While low to moderate doses can alleviate symptoms of Parkinson’s disease, high doses may lead to adverse effects
Metabolic Pathways
Etilevodopa HCl is involved in the dopamine synthesis pathway . It interacts with various enzymes during its conversion to dopamine. This process can affect metabolic flux and metabolite levels within the cell .
Transport and Distribution
Etilevodopa HCl is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, which allows it to exert its effects in the brain
Subcellular Localization
The subcellular localization of Etilevodopa HCl is primarily in the cytoplasm, where it is converted to dopamine This localization can affect its activity and function
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-DOPA Ethyl Ester Hydrochloride typically involves the esterification of 3,4-dihydroxyphenylalanine (L-DOPA) with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of L-DOPA Ethyl Ester Hydrochloride involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated purification systems. The use of advanced catalysts and reaction conditions ensures efficient production while minimizing by-products and waste.
化学反应分析
Types of Reactions
Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and reduced phenolic compounds.
Substitution: Substituted phenolic and amino derivatives.
相似化合物的比较
Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride can be compared with similar compounds such as:
3,4-Dihydroxyphenethylamine hydrochloride: Known for its role as a neurotransmitter.
Dopamine hydrochloride: A key neurotransmitter involved in various physiological processes.
3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of hydroxyl groups.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of L-DOPA Ethyl Ester Hydrochloride.
属性
IUPAC Name |
ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7;/h3-4,6,8,13-14H,2,5,12H2,1H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQFXVIIFKVRCK-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


